methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate
CAS No.: 2034237-82-4
Cat. No.: VC4155420
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034237-82-4 |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.39 |
| IUPAC Name | methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate |
| Standard InChI | InChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 |
| Standard InChI Key | ILHHPRJXUOBWIW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Introduction
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is a complex organic compound belonging to the sulfonamide class. This compound is of interest due to its unique molecular structure, which includes a pyrazole ring and a sulfamoyl group, both of which are known for their potential biological activities.
Synthesis Methods
The synthesis of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate typically involves a multi-step process:
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Initial Reaction: The reaction begins with 4-aminobenzoic acid reacting with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form an intermediate.
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Esterification: The intermediate undergoes esterification with methanol under acidic conditions, often using sulfuric acid as a catalyst.
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Purification: The resulting product is purified through recrystallization.
Industrial Production
Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and advanced purification techniques like chromatography to enhance efficiency and product purity.
Potential Applications
While specific applications of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate are not detailed in available literature, compounds with similar structures have been explored for their biological activities, including potential roles in pharmaceuticals. The sulfonamide group is known for its antibacterial properties, and pyrazole rings are associated with various biological activities, including anticancer and antioxidant effects.
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